![molecular formula C10H17ClO B13197304 2-(Chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane](/img/structure/B13197304.png)
2-(Chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-2-(methoxymethyl)bicyclo[221]heptane is an organic compound that belongs to the class of bicyclic compounds These compounds are characterized by having two fused rings in their structure The specific structure of this compound includes a chloromethyl group and a methoxymethyl group attached to a bicyclo[221]heptane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane framework.
Methoxymethylation: The methoxymethyl group can be introduced using methanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives.
科学的研究の応用
2-(Chloromethyl)-2-(methoxymethyl)bicyclo[22
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The methoxymethyl group may influence the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)bicyclo[2.2.1]heptane: Lacks the methoxymethyl group.
2-(Methoxymethyl)bicyclo[2.2.1]heptane: Lacks the chloromethyl group.
Uniqueness
The presence of both chloromethyl and methoxymethyl groups in 2-(Chloromethyl)-2-(methoxymethyl)bicyclo[221]heptane imparts unique chemical properties, making it distinct from similar compounds
特性
分子式 |
C10H17ClO |
|---|---|
分子量 |
188.69 g/mol |
IUPAC名 |
2-(chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17ClO/c1-12-7-10(6-11)5-8-2-3-9(10)4-8/h8-9H,2-7H2,1H3 |
InChIキー |
SIGFGVTXCPEIOM-UHFFFAOYSA-N |
正規SMILES |
COCC1(CC2CCC1C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


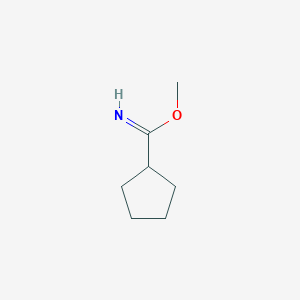
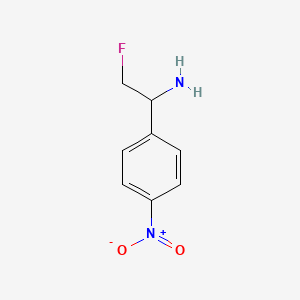


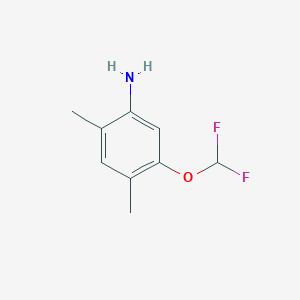
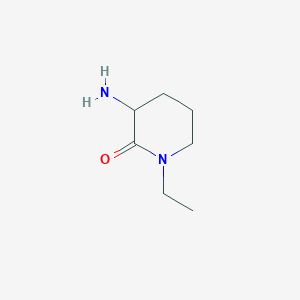
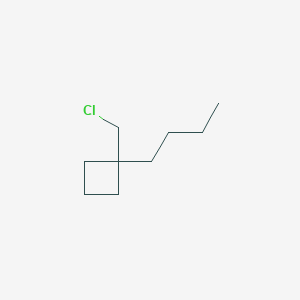

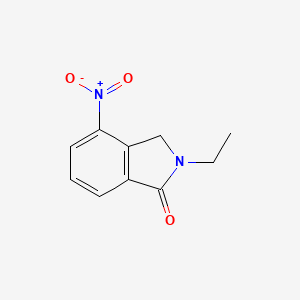
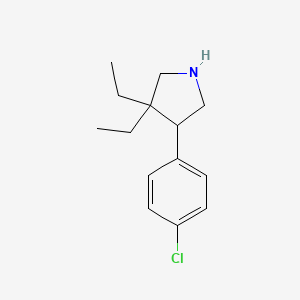
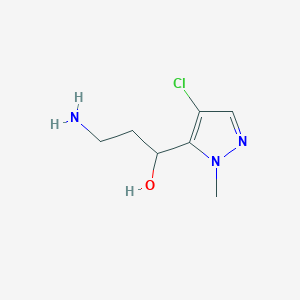
![3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197282.png)
![Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13197283.png)
![1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13197294.png)
